1,2,4-Oxadiazolidine-3,5-dione

Antihyperglycemic Type 2 Diabetes db/db Mouse Model

This scaffold offers a non-PPARγ mechanism for insulin sensitization, avoiding thiazolidinedione-associated hepatotoxicity. Lead analog 32 normalizes plasma glucose at 5 mg/kg p.o. in db/db mice—a ≥20-fold potency advantage over ciglitazone (≥100 mg/kg). N2-substituted derivatives achieve PTP1B IC50 of 0.12–0.30 µM, while 1,3,4-isomers are inactive. The parent heterocycle (≥95% purity) enables rapid SAR at N2/C4 positions. Procure to exploit unique N–O–N connectivity and dual carbonyl architecture for diabetes, CNS, and agrochemical programs.

Molecular Formula C2H2N2O3
Molecular Weight 102.05 g/mol
CAS No. 24603-68-7
Cat. No. B1296409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazolidine-3,5-dione
CAS24603-68-7
Molecular FormulaC2H2N2O3
Molecular Weight102.05 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)ON1
InChIInChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)
InChIKeyXDENVSFWQSKKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazolidine-3,5-dione (CAS 24603-68-7): A Bifunctional Heterocyclic Scaffold for Antihyperglycemic, Neuroprotective, and Enzyme Inhibition Programs


1,2,4-Oxadiazolidine-3,5-dione (CAS 24603-68-7) is a saturated, five-membered heterocyclic building block featuring a unique N–O–N connectivity and two carbonyl groups, yielding a molecular formula of C₂H₂N₂O₃ (MW 102.05 g·mol⁻¹) . This scaffold serves as a non-classical bioisostere of the carboxylic acid and α-amino acid functionalities, enabling the design of achiral, orally active agents across multiple therapeutic areas, including Type 2 diabetes, neuroprotection, and PTP1B inhibition . Commercial availability at ≥95 % purity and a published three-step synthesis requiring only non-hazardous reagents make the parent heterocycle an accessible entry point for medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution of 1,2,4-Oxadiazolidine-3,5-dione with Other Dione Heterocycles Fails in Head-to-Head Therapeutic Programs


The 1,2,4-oxadiazolidine-3,5-dione ring is not interchangeable with superficially similar dione heterocycles such as thiazolidine-2,4-diones, hydantoins, or oxazolidinediones. The endocyclic N–O bond imparts a lower ring-opening energy barrier compared to thiazolidinediones , while its hydrogen-bond donor/acceptor pattern (two N–H donors, three carbonyl acceptors) differs fundamentally from hydantoins, which contain only one endocyclic nitrogen. These architectural features translate into distinct pharmacological profiles: 1,2,4-oxadiazolidine-3,5-dione derivatives normalize plasma glucose at oral doses as low as 5 mg·kg⁻¹ in diabetic mice , whereas thiazolidinediones such as ciglitazone typically require doses ≥100 mg·kg⁻¹ to achieve comparable efficacy and carry well-documented PPARγ-driven hepatotoxicity risks . Procurement of an alternative heterocycle without verifying these performance-gating parameters risks program failure through inadequate potency, divergent selectivity, or unanticipated toxicity.

Quantitative Differentiation Evidence: 1,2,4-Oxadiazolidine-3,5-dione vs. Closest Structural Analogs and In-Class Alternatives


In Vivo Antihyperglycemic Potency: 1,2,4-Oxadiazolidine-3,5-diones vs. Thiazolidine-2,4-diones (Ciglitazone Class) in Diabetic Mouse Models

In the db/db mouse model of Type 2 diabetes, the trifluoromethoxy-substituted 1,2,4-oxadiazolidine-3,5-dione analog 32 normalized plasma glucose at an oral dose of 5 mg·kg⁻¹, whereas the prototypical thiazolidinedione ciglitazone requires oral doses of ≥100 mg·kg⁻¹ to achieve comparable plasma glucose normalization in the same model . Multiple methoxy- and ethoxy-linked oxazole derivatives within the oxadiazolidinedione series normalized plasma glucose at 100 mg·kg⁻¹ and several reduced glucose at 20 mg·kg⁻¹, demonstrating a ≥5- to 20-fold potency advantage over the thiazolidinedione benchmark .

Antihyperglycemic Type 2 Diabetes db/db Mouse Model

Neuroprotective Efficacy: N-Alkyl-1,2,4-oxadiazolidine-3,5-diones vs. Untreated Ischemia Controls in HT22 Hippocampal Cells

In an in vitro model of cerebral ischemia using HT22 hippocampal cells, five distinct N-alkyl-1,2,4-oxadiazolidine-3,5-dione analogues provided complete protection against cell death at concentrations of 1–5 µM . Under identical ischemic conditions, untreated control cells underwent rapid oxidative-glutamate-induced death. This neuroprotective concentration range is comparable to or lower than that reported for clinically used neuroprotective agents such as memantine (IC₅₀ ~1–10 µM in similar oxidative stress models), yet the oxadiazolidinedione scaffold achieves this without NMDA receptor antagonism, acting instead through MAP kinase pathway modulation .

Neuroprotection Cerebral Ischemia HT22 Cell Assay

PTP1B Enzyme Inhibition: Substituted 1,2,4-Oxadiazolidine-3,5-diones vs. Unsubstituted Core Scaffold

Substitution at the N2 position of the 1,2,4-oxadiazolidine-3,5-dione core with lipophilic aralkyl groups yields potent PTP1B inhibitors. Oxadiazolidinediones 87 and 88, along with their acetic acid analogs 119 and 120, inhibited human PTP1B with IC₅₀ values of 0.12–0.30 µM , representing a >100-fold improvement over the unsubstituted parent scaffold, which shows no measurable PTP1B inhibition at concentrations up to 50 µM. This structure-activity relationship is unique to the 1,2,4-oxadiazolidinedione series; the corresponding 1,3,4-oxadiazolidinedione isomers show negligible PTP1B activity due to altered hydrogen-bond geometry .

PTP1B Inhibition Insulin Sensitization Enzyme Assay

Synthetic Accessibility: Three-Step Route to 1,2,4-Oxadiazolidine-3,5-dione vs. Alternative Heterocycle Syntheses Requiring Hazardous Reagents

The parent 1,2,4-oxadiazolidine-3,5-dione is accessible via a three-step sequence (debenzylation of 3-benzyloxy-1,2,4-oxadiazol-5(4H)-one with BBr₃) that uses only non-hazardous, commercially available reagents . In contrast, earlier synthetic routes to this scaffold required hazardous nitrile oxide intermediates or specialized cyclization conditions that limited throughput . The BBr₃-mediated debenzylation route has been reliably reproduced and cited in subsequent patents and medicinal chemistry campaigns, confirming its robustness for multi-gram scale-up, whereas alternative dione heterocycles (e.g., 1,2,4-thiadiazolidine-3,5-diones) often require toxic sulfenyl chlorides and strict anhydrous conditions for ring construction .

Synthetic Accessibility Process Chemistry Scale-Up Feasibility

Solid-State Hydrogen-Bond Architecture: Defined Intermolecular Network vs. Hydantoin and Thiazolidinedione Analogs

X-ray crystallographic analysis of 1,2,4-oxadiazolidine-3,5-dione monohydrate reveals a defined intermolecular hydrogen-bond network: the endocyclic N–H acts as a proton donor to the ring oxygen (N1···O3 = 2.854 Å, N–H···O angle = 159°) . This geometry is distinct from hydantoin, which forms N–H···O=C ribbons, and from thiazolidinediones, where the larger sulfur atom disrupts analogous packing. The predictable hydrogen-bond motif of the oxadiazolidinedione scaffold facilitates co-crystal design and may contribute to consistent solid-state stability and dissolution behavior .

Crystal Engineering Hydrogen Bonding Solid-State Properties

Commercial Supply Consistency: Multi-Vendor Availability at ≥95% Purity vs. Single-Source or Custom-Synthesis Heterocycle Analogs

1,2,4-Oxadiazolidine-3,5-dione (CAS 24603-68-7) is stocked by multiple independent suppliers (AKSci, BOC Sciences, CymitQuimica, MolCore) with a minimum purity specification of 95% (some vendors offering ≥98%) . In contrast, closely related scaffolds such as 1,2,4-thiadiazolidine-3,5-dione or 1,3,4-oxadiazolidine-2,5-dione are typically available only through custom synthesis with 6–12 week lead times and no pre-validated purity certificates. This multi-vendor landscape ensures competitive pricing, rapid fulfillment, and batch-to-batch traceability, reducing procurement risk for time-sensitive discovery programs .

Commercial Availability Purity Specification Supply Chain

Optimal Research and Industrial Deployment Scenarios for 1,2,4-Oxadiazolidine-3,5-dione Based on Quantitative Differentiation Evidence


Type 2 Diabetes Lead Optimization: Achieving Oral Efficacy at ≤5 mg·kg⁻¹ in db/db Mice

Programs targeting insulin-resistant Type 2 diabetes should prioritize the 1,2,4-oxadiazolidine-3,5-dione scaffold because lead analog 32 normalizes plasma glucose at 5 mg·kg⁻¹ p.o. in db/db mice, a ≥20-fold potency advantage over the thiazolidinedione benchmark ciglitazone (≥100 mg·kg⁻¹) . The scaffold's non-PPARγ mechanism avoids the hepatotoxicity liability of thiazolidinediones, making it suitable for chronic oral dosing. Procurement of the parent heterocycle (CAS 24603-68-7) at ≥95% purity enables rapid SAR exploration at N2 and C4 positions to further optimize potency and selectivity.

Ischemic Stroke and Neurodegeneration: Non-NMDA Neuroprotection at 1–5 µM in HT22 Cells

CNS drug discovery groups developing neuroprotective agents for stroke or neurodegeneration should evaluate N-alkyl-1,2,4-oxadiazolidine-3,5-diones, which confer complete protection against oxidative-glutamate-induced death in HT22 hippocampal cells at 1–5 µM . Unlike NMDA antagonists such as memantine, these compounds act via MAP kinase modulation, potentially avoiding psychotomimetic side effects. The low-micromolar potency and distinct mechanism support their use in phenotypic screening cascades where target-based approaches have failed.

PTP1B Inhibitor Design: >100-Fold Potency Gain via N2-Substitution on the 1,2,4-Oxadiazolidinedione Core

For insulin sensitization programs targeting PTP1B, the 1,2,4-oxadiazolidine-3,5-dione scaffold provides a unique regioisomeric advantage: N2-substituted derivatives achieve IC₅₀ values of 0.12–0.30 µM against human PTP1B , whereas the unsubstituted core and 1,3,4-isomers are inactive. This >100-fold structure-activity window is not observed with thiazolidinedione or hydantoin scaffolds, guiding procurement toward the 1,2,4-regioisomer for rational inhibitor design.

Agrochemical Fungicide Development: Sulfenyl Chloride-Free Access to 2-Alkylthio-1,2,4-oxadiazolidine-3,5-diones

Agrochemical research groups pursuing fungicidal oxadiazolidinediones benefit from the BBr₃-mediated synthetic route to the parent scaffold , which circumvents the hazardous sulfenyl chloride chemistry required for 1,2,4-thiadiazolidine-3,5-dione analogs. The parent 1,2,4-oxadiazolidine-3,5-dione serves as a versatile intermediate for 2-alkylthio- and 2-arylthio-substituted fungicides with demonstrated activity against soil-borne pathogens , offering a safer, more scalable entry point for agrochemical lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Oxadiazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.